

Spectroscopic Deep Dive: A Technical Guide to 2"-O-Galloylmyricitrin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2"-O-GalloyImyricitrin, a naturally occurring galloylated flavonoid. By presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols and relevant biological pathways, this document serves as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Analysis

The structural elucidation of **2"-O-GalloyImyricitrin** is heavily reliant on a combination of oneand two-dimensional NMR techniques, complemented by mass spectrometry for molecular weight confirmation and fragmentation analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and ESI-MS analyses.

Table 1: ¹H NMR Spectroscopic Data of 2"-O-Galloylmyricitrin (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Myricetin Moiety			
6	6.21	d	2.0
8	6.40	d	2.0
2'	7.08	S	
6'	7.08	S	_
Rhamnose Moiety			_
1"	5.38	d	1.5
2"	5.45	dd	3.4, 1.5
3"	4.10	dd	9.5, 3.4
4"	3.78	t	9.5
5"	3.45	m	
6" (CH₃)	0.95	d	6.2
Galloyl Moiety			
2"'	7.01	S	_
6'''	7.01	s	_

Table 2: ¹³C NMR Spectroscopic Data of 2"-O-Galloylmyricitrin (125 MHz, CD₃OD)



Myricetin Moiety 2 158.5 3 136.0 4 179.5 5 163.0 6 99.9 7 166.0 8 94.8 9 159.2 10 105.8 1' 121.8 2' 109.5 3' 146.8 4' 138.2 5' 146.8 6' 109.5 Rhamnose Moiety 103.7 2" 72.9 3" 72.1 4" 73.5 5" 71.9 6" (CH4) 17.8	Position	δC (ppm)
3 136.0 4 179.5 5 163.0 6 99.9 7 166.0 8 94.8 9 159.2 10 105.8 1' 121.8 2' 109.5 3' 146.8 4' 138.2 5' 146.8 6' 109.5 Rhamnose Moiety 103.7 2" 72.9 3" 72.1 4" 73.5 5" 71.9	Myricetin Moiety	
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3' 146.8 4' 138.2 5' 146.8 6' 109.5 Rhamnose Moiety 1" 103.7 2" 72.9 3" 72.1 4" 73.5 5" 71.9	1'	121.8
4' 138.2 5' 146.8 6' 109.5 Rhamnose Moiety 1" 103.7 2" 72.9 3" 72.1 4" 73.5 5" 71.9	2'	109.5
5' 146.8 6' 109.5 Rhamnose Moiety 1" 103.7 2" 72.9 3" 72.1 4" 73.5 5" 71.9	3'	146.8
6' 109.5 Rhamnose Moiety 103.7 2" 72.9 3" 72.1 4" 73.5 5" 71.9	4'	138.2
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4" 73.5 5" 71.9	2"	72.9
5" 71.9	3"	72.1
	4"	73.5
6" (CH ₃) 17.8	5"	71.9
	6" (CH ₃)	17.8



Galloyl Moiety	
1'''	121.2
2""	110.4
3'''	146.5
4'''	140.2
5'''	146.5
6'''	110.4
C=O	167.5

Table 3: Mass Spectrometry Data of 2"-O-

GallovImvricitrin

Ionization Mode	[M-H] ⁻ (m/z)	[M+H]+ (m/z)	Molecular Formula
ESI	615.1	617.1	C28H24O16

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following section outlines the typical experimental methodologies employed for the isolation and characterization of **2"-O-GalloyImyricitrin** and related flavonoids.

Isolation and Purification

- Extraction: Plant material (e.g., leaves of Combretum affinis) is percolated with methanol.
- Tannin Removal: The crude extract is filtered over a polyamide column to remove tannins.
- Chromatographic Separation: The tannin-free extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A common mobile phase is a gradient of acetonitrile in water with 0.05% formic acid.[1]

NMR Spectroscopy



- Instrumentation: NMR spectra are typically recorded on a 500 MHz spectrometer.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
- 1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
- 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex NMR signals of the flavonoid and sugar moieties.

Mass Spectrometry

- Instrumentation: Electrospray Ionization (ESI) mass spectrometry is commonly used, often coupled with a Time-of-Flight (TOF) or Ion Trap analyzer.[1]
- Sample Introduction: The purified compound, dissolved in methanol, is introduced into the mass spectrometer via direct infusion or through an LC system.
- Ionization: ESI is performed in both positive and negative ion modes to obtain the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively.
- Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information about the connectivity of the myricetin, rhamnose, and galloyl units.

Biological Signaling Pathways

Myricitrin and its derivatives, including **2"-O-GalloyImyricitrin**, are known for their antioxidant and anti-inflammatory properties. These biological activities are mediated through the modulation of key cellular signaling pathways.

Antioxidant Signaling Pathway

Myricitrin has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 pathway. [2][3] This pathway is a primary cellular defense mechanism against oxidative stress.





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Caption: Nrf2-Mediated Antioxidant Response Pathway

Anti-inflammatory Signaling Pathway

Galloylated flavonoids are known to exhibit anti-inflammatory effects by inhibiting the NF-kB signaling pathway.[4] This pathway is central to the production of pro-inflammatory cytokines.



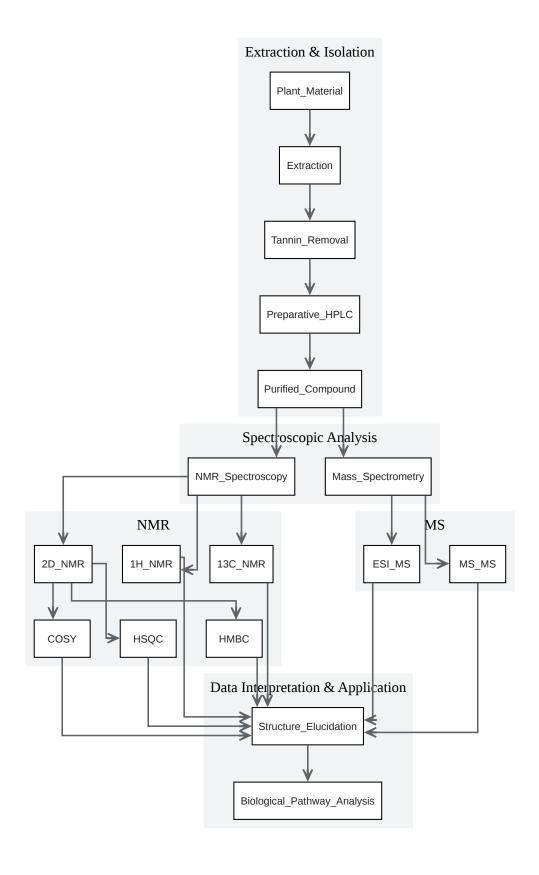
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Caption: NF-kB-Mediated Inflammatory Pathway

Experimental Workflow Visualization

The overall process from plant material to comprehensive spectroscopic data and biological pathway analysis can be visualized as a structured workflow.





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Caption: General Experimental Workflow



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